1-Deoxy-1-morpholino-D-fructose

Vue d'ensemble

Description

1-Deoxy-1-morpholino-D-fructose (DMF) is an analog of the 1-desoxy-1-amino-fructose radical found in glycated proteins . It has been used in the development of glycation assays .

Molecular Structure Analysis

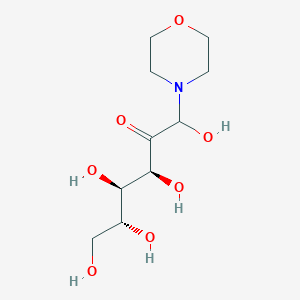

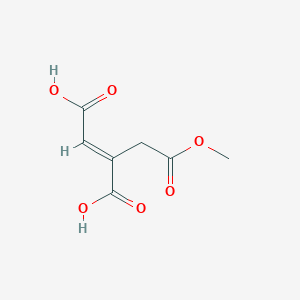

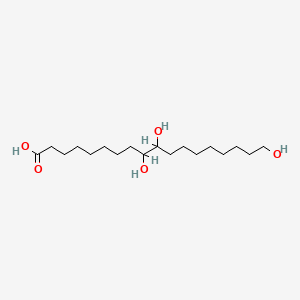

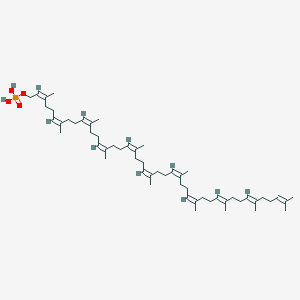

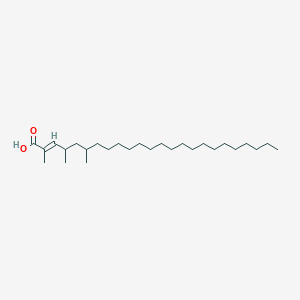

The molecular formula of 1-Deoxy-1-morpholino-D-fructose is C10H19NO6 . Its molecular weight is 249.26 . The SMILES string representation is OCC@@HC@@HC@HC(=O)CN1CCOCC1 .

Physical And Chemical Properties Analysis

1-Deoxy-1-morpholino-D-fructose is a white to off-white powder . It has a melting point of 147 °C . It is soluble in methanol, with a solubility of 19.60-20.40 mg/mL, yielding a clear, colorless to faintly yellow solution . It should be stored at a temperature of -20°C .

Applications De Recherche Scientifique

Glycation Assays Development

DMF is an analog of the 1-desoxy-1-amino-fructose radical found in glycated proteins . It plays a crucial role in the development of glycation assays, which are essential for understanding the glycation process. Glycation is a form of non-enzymatic post-translational modification that can affect protein function and is implicated in various diseases, including diabetes and aging-related conditions. By using DMF in glycation assays, researchers can measure the level of glycated proteins, which serves as biomarkers for these diseases.

Drug Development for Congenital Disorders of Glycosylation

DMF is used in exploring glycosylation reactions, particularly in the drug development process for diseases involving impaired glycosylation, such as Congenital Disorders of Glycosylation (CDG) . CDG is a group of metabolic disorders that affect the glycosylation of proteins and lipids. DMF’s role in studying these reactions helps in understanding the pathophysiology of CDG and developing targeted therapies.

Fructosamine Assay Standard

In clinical chemistry, DMF serves as a standard in the fructosamine assay for determining the concentration of glycated proteins in serum samples . This assay is vital for monitoring the long-term control of blood glucose levels in diabetic patients. DMF’s structural similarity to glycated proteins makes it an ideal compound for calibration and ensuring the accuracy of the fructosamine assay.

Glycobiology Research

DMF is utilized in glycobiology research to study the structure and function of glycans (carbohydrates) attached to proteins and lipids . Glycobiology is fundamental to understanding cell communication, immunity, and the development of various diseases. DMF’s involvement in glycosylation studies aids in deciphering the complex glycan structures and their biological roles.

Biochemical Research

The compound is also a valuable tool in broader biochemical research, where it’s used to investigate carbohydrate metabolism and protein-carbohydrate interactions . DMF’s unique structure allows researchers to probe the intricate mechanisms of carbohydrate processing enzymes and their substrates, leading to insights into metabolic pathways.

Mécanisme D'action

Target of Action

1-Deoxy-1-morpholino-D-fructose (DMF) is an analog of the 1-desoxy-1-amino-fructose radical found in glycated proteins . It primarily targets these proteins, which are formed when glucose binds to a protein, mainly albumin, in a process called glycation .

Mode of Action

DMF interacts with its targets, the glycated proteins, by mimicking the structure of 1-desoxy-1-amino-fructose . This allows DMF to bind to the same sites on the proteins as the 1-desoxy-1-amino-fructose radical would, effectively blocking the glycation process .

Biochemical Pathways

The primary biochemical pathway affected by DMF is the formation of advanced glycation end products (AGEs). AGEs are proteins or lipids that become glycated after exposure to sugars. They are implicated in various pathologies, including diabetes, aging, and neurodegenerative diseases . By blocking the glycation process, DMF can potentially inhibit the formation of AGEs .

Pharmacokinetics

It is known that dmf is soluble in methanol , which suggests that it may be well-absorbed in the body

Result of Action

The primary molecular effect of DMF’s action is the prevention of protein glycation, thereby inhibiting the formation of AGEs . This can have various cellular effects, depending on the specific proteins that are prevented from becoming glycated. For example, preventing the glycation of albumin could potentially improve its function and stability .

Action Environment

The action of DMF can be influenced by various environmental factors. For instance, the pH level can affect the glycation process and, therefore, the efficacy of DMF . Additionally, the presence of other compounds, such as other sugars or proteins, could potentially affect the stability and efficacy of DMF. More research is needed to fully understand how environmental factors influence the action of DMF.

Propriétés

IUPAC Name |

(3S,4R,5R)-3,4,5,6-tetrahydroxy-1-morpholin-4-ylhexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO6/c12-6-8(14)10(16)9(15)7(13)5-11-1-3-17-4-2-11/h8-10,12,14-16H,1-6H2/t8-,9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPANQHVKLYKLEB-OPRDCNLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(=O)C(C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1CC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Deoxy-1-morpholino-D-fructose | |

CAS RN |

6291-16-3 | |

| Record name | 1-Deoxy-1-morpholinofructose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6291-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 1-Deoxy-1-morpholino-D-fructose (DMF) in fructosamine assays?

A: DMF serves as a standard in fructosamine assays, which are used to quantify glycated proteins, particularly for monitoring blood glucose control in diabetic patients. [, ] These assays rely on the reaction of glycated proteins with nitroblue tetrazolium (NBT) under alkaline conditions, leading to the formation of a colored product that can be measured spectrophotometrically. DMF, being a stable ketoamine analog of the fructosamine adduct, mimics the reactivity of glycated proteins in this reaction, allowing for the construction of calibration curves and determination of fructosamine concentrations in samples. [, , ]

Q2: How does the concentration of nitroblue tetrazolium (NBT) affect the accuracy of fructosamine assays when using DMF as a standard?

A: Studies indicate that the reactivity of DMF with NBT is more sensitive to changes in NBT concentration compared to the reactivity of protein-bound ketoamines (fructosamines). [] Increasing the NBT concentration or decreasing the sample volume can lead to lower measured values for serum fructosamine. This highlights the importance of optimizing the NBT concentration and sample-to-reagent ratio to ensure accurate and reliable results when using DMF as a standard in fructosamine assays. []

Q3: Can 1-Deoxy-1-morpholino-D-fructose generate superoxide, and what are the potential implications?

A: Research suggests that DMF, unlike free glucose, can generate superoxide radicals (O2-) in vitro, even at physiological pH (7.4), although at a slower rate than at alkaline pH. [] This finding is significant because superoxide is a reactive oxygen species implicated in oxidative stress and cellular damage. The ability of DMF, as an analog of the fructosamine adduct, to generate superoxide supports the hypothesis that glycated proteins could contribute to oxidative stress in vivo, potentially playing a role in the long-term complications associated with diabetes mellitus. []

Q4: How does the measurement of glycated fibrinogen using DMF compare to other methods for monitoring blood glucose control in diabetic patients?

A: A study demonstrated a method for measuring glycated fibrinogen (G-Fbg) that involved separating fibrinogen from plasma, digesting it, and then measuring the released DMF using a fructosamine assay. [] This method showed a strong correlation between G-Fbg levels and furosine, a specific marker of glycated lysine residues. Importantly, G-Fbg values were significantly higher in diabetic patients compared to healthy individuals, and correlated with blood glucose levels over different time periods. [] This suggests that measuring G-Fbg using this DMF-based method could be a valuable tool for monitoring short-term blood glucose control in diabetic patients.

Q5: Is there a reliable method for synthesizing 1-Deoxy-1-morpholino-D-fructose for use in laboratory settings?

A: A modified version of the Hodge method has been proposed for synthesizing DMF. [] This method has been shown to produce DMF with an infrared absorption spectrum comparable to commercially available DMF, suggesting its reliability. [] The availability of a simple and reliable synthesis method could be beneficial for laboratories conducting fructosamine assays or other research involving DMF.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[5-(3-chlorophenyl)-2-furanyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylic acid methyl ester](/img/structure/B1236702.png)

![N-butan-2-yl-3,8-dimethyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-4-carboxamide](/img/structure/B1236722.png)

![N-[(3-methyl-6-imidazo[2,1-b]thiazolyl)methyl]-1-propanesulfonamide](/img/structure/B1236723.png)